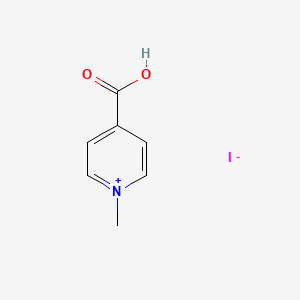
3,3-Oxetanedicarboxylic acid, 3-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Oxetanedicarboxylic acid, 3-ethyl ester: is an organic compound with the molecular formula C7H10O5 It is a derivative of oxetane, a four-membered cyclic ether, and contains two carboxylic acid ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Oxetanedicarboxylic acid, 3-ethyl ester can be synthesized through the esterification of 3,3-oxetanedicarboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of esters like this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Oxetanedicarboxylic acid, 3-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3,3-oxetanedicarboxylic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed:
Hydrolysis: 3,3-Oxetanedicarboxylic acid and ethanol.
Reduction: The corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
3,3-Oxetanedicarboxylic acid, 3-ethyl ester has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,3-oxetanedicarboxylic acid, 3-ethyl ester involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent (LiAlH4) to the carbonyl carbon of the ester . This process involves the formation of a tetrahedral intermediate, which then collapses to release the alcohol product .
Comparison with Similar Compounds
3-Octenoic acid, ethyl ester: Another ester with a similar structure but different functional groups.
Omega-3 acid ethyl esters: Esters of omega-3 fatty acids used in medical applications.
Uniqueness: 3,3-Oxetanedicarboxylic acid, 3-ethyl ester is unique due to its oxetane ring structure, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C7H9O5- |
|---|---|
Molecular Weight |
173.14 g/mol |
IUPAC Name |
3-ethoxycarbonyloxetane-3-carboxylate |
InChI |
InChI=1S/C7H10O5/c1-2-12-6(10)7(5(8)9)3-11-4-7/h2-4H2,1H3,(H,8,9)/p-1 |
InChI Key |
PIGXNNWOBYPOBH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1(COC1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)

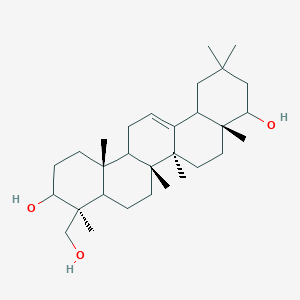
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
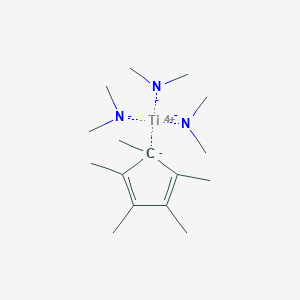
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
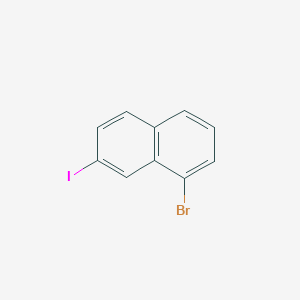
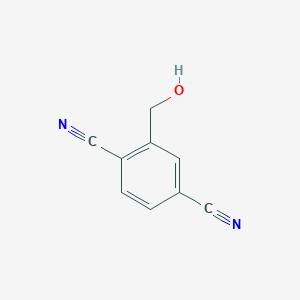
![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14803662.png)
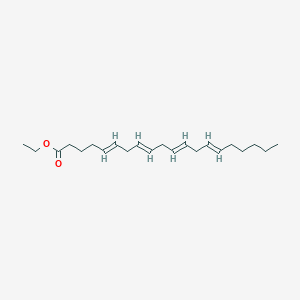
![1-[(2S,4bS,8R)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol](/img/structure/B14803679.png)
